3-Bromothiophene-2-carbonyl chloride

概要

説明

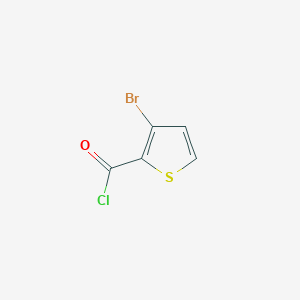

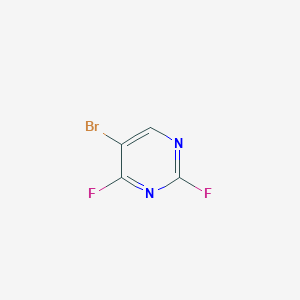

3-Bromothiophene-2-carbonyl chloride is a chemical compound that serves as an important intermediate in organic synthesis. It is derived from 3-bromothiophene, which is a brominated thiophene, a heterocyclic compound that includes a sulfur atom in its ring structure. The presence of the bromine atom and the carbonyl chloride group in 3-bromothiophene-2-carbonyl chloride makes it a versatile reagent for various chemical transformations, including coupling reactions and polymerizations .

Synthesis Analysis

The synthesis of 3-bromothiophene derivatives has been explored through various methods. One approach involves the one-pot oxidation and bromination of dihydrothiophenes using Br2, which yields dibromothiophenes with high efficiency . Another method includes the electrochemical coupling of 3-bromothiophene with different halides, catalyzed by nickel complexes, to form various coupled products . Additionally, the controlled polymerization of bromothiophene derivatives has been studied, with the rate of polymerization being significantly affected by the presence of additives like LiCl .

Molecular Structure Analysis

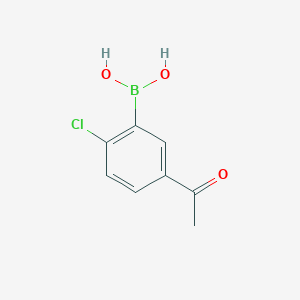

The molecular structure of 3-bromothiophene-2-carbonyl chloride is characterized by the thiophene ring, which is substituted at the 3-position with a bromine atom and at the 2-position with a carbonyl chloride group. This structure is conducive to nucleophilic substitution reactions due to the electrophilic nature of the carbonyl chloride group and the presence of the bromine atom, which can be displaced in coupling reactions .

Chemical Reactions Analysis

3-Bromothiophene derivatives participate in various chemical reactions. They can undergo condensation reactions with carbanions in the presence of copper catalysts to yield heterocyclic compounds . They are also used in acylation reactions, where the direction of acylation can lead to a mixture of isomeric products . Furthermore, palladium-catalyzed coupling reactions of 3-bromothiophene with allylic alcohols have been reported to produce selective thienyl aldehydes or ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromothiophene-2-carbonyl chloride are influenced by its functional groups. The bromine atom imparts reactivity towards nucleophilic substitution, while the carbonyl chloride group is reactive towards nucleophiles such as amines, alcohols, and carbanions. These properties make it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals . The compound's solubility, boiling point, and stability would be determined by its molecular structure, but specific data on these properties are not provided in the papers.

科学的研究の応用

Catalytic Applications

3-Bromothiophene derivatives have been explored in various catalytic applications. For instance, they are used in nickel-catalyzed electrochemical coupling reactions with alkyl and alkenyl halides (Durandetti, Périchon, & Nédélec, 1997). Additionally, palladium-catalyzed coupling reactions involving bromothiophenes at the C-H bond have been reported, where these derivatives are used in producing coupling products with intact carbon-bromine bonds (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).

Synthesis of Organic Compounds

3-Bromothiophene is a vital intermediate in synthesizing various organic compounds. It has been employed in the synthesis of thiophene polymers and other organic intermediates (Wang Deng-yu, 2004). The compound also plays a role in the synthesis of thienylcopper and pentanuclear thienylcuprate, showcasing its utility in organometallic chemistry (Håkansson, Eriksson, Åhman, & Jagner, 2000).

Electrochemical and Photophysical Properties

In the realm of electrochemistry, 3-Bromothiophene derivatives have been used to study the electrosynthesis of 3-thienylzinc bromide, highlighting its role in organometallic reactions (Gosmini, Nédélec, & Périchon, 1997). Furthermore, phosphorescent organic light-emitting diodes (OLEDs) have been developed using dinuclear rhenium complexes that include bromo-bridged compounds, indicating the significance of 3-Bromothiophene derivatives in photophysical applications (Mauro, Yang, Shin, Panigati, Chang, D'alfonso, & De Cola, 2012).

Organic Synthesis

3-Bromothiophene derivatives are crucial in organic synthesis, especially in reactions involving the formation of thienyl and pentanuclear thienylcuprate complexes. They also play a significant role in the synthesis of various organic intermediates, showcasing their versatility in organic chemistry applications (Chia & McWhinnie, 1980).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKGMTULPADQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383926 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophene-2-carbonyl chloride | |

CAS RN |

25796-68-3 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)